molecular formula C23H17ClFNO3S B2414200 1-(4-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one CAS No. 902298-92-4

1-(4-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one

Cat. No. B2414200
CAS RN: 902298-92-4
M. Wt: 441.9
InChI Key: PPMNPGGFEZIDNJ-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one is a chemical compound that belongs to the class of quinoline derivatives. It is a synthetic compound that has been extensively studied for its various biological and pharmacological properties.

Scientific Research Applications

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles, including derivatives of 1-(4-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one, are significant in pharmaceutical and agrochemical industries. The synthesis of these compounds involves rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate, leading to diverse fluorinated heterocycles useful in various applications (Wu et al., 2017).

Antimicrobial Activity

Compounds similar to 1-(4-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one have been synthesized and evaluated for antimicrobial activity. These compounds, including quinoline hydrazone derivatives, demonstrate notable antibacterial and antifungal activities against a range of microorganisms, making them potential candidates for antimicrobial drug development (Bawa et al., 2009).

Antitubercular Potency

A study on 4-hydroxyquinolin-2(1H)-ones, closely related to the compound , revealed their effectiveness against Mycobacterium tuberculosis and Mycobacterium bovis. This highlights the potential of such compounds in developing antitubercular drugs (Macedo et al., 2017).

Antitumor Activity

Compounds structurally similar to 1-(4-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one have been synthesized and assessed for antitumor activities. Studies show promising results against various cancer cell lines, indicating the potential for these compounds in cancer therapy (Zhou et al., 2021).

Crystal Structure and DFT Studies

Detailed crystal structure and density functional theory (DFT) studies of related compounds provide insights into their molecular properties and potential applications in various fields (Deng et al., 2021).

Fluorescent Probes

Derivatives of 1-(4-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one have been explored as fluorescent probes. Their unique photophysical properties allow for applications in biological imaging and diagnostics (Sun et al., 2018).

Inhibitors of Influenza A Endonuclease

Some derivatives of this compound have been synthesized and evaluated as inhibitors of influenza A endonuclease, demonstrating potential in antiviral drug development (Sagong et al., 2013).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFNO3S/c1-15-2-9-19(10-3-15)30(28,29)22-14-26(13-16-4-6-17(24)7-5-16)21-11-8-18(25)12-20(21)23(22)27/h2-12,14H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMNPGGFEZIDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one

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